molecular formula C14H16N4OS B5862855 N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide

N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide

Cat. No.: B5862855
M. Wt: 288.37 g/mol
InChI Key: JPJZSRDWNZRGTA-UHFFFAOYSA-N
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Description

N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide is a triazole-derived compound featuring a benzamide moiety and an allyl-substituted mercapto-triazole core. The structure combines a [1,2,4]triazole ring with a sulfur-containing (-SH) group at position 5 and an allyl group at position 2. This compound’s unique structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to triazole-based ligands.

Properties

IUPAC Name

3-methyl-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-3-7-18-12(16-17-14(18)20)9-15-13(19)11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJZSRDWNZRGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate hydrazine derivative with an isothiocyanate. This reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions.

    Alkylation: The triazole intermediate is then alkylated with an allyl halide to introduce the allyl group at the 4-position of the triazole ring.

    Coupling with Benzamide: The final step involves coupling the alkylated triazole with 3-methyl-benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The allyl group can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfoxides

    Reduction: Dihydrotriazoles

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The allyl and mercapto groups can also participate in covalent bonding with target proteins, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Triazole Family

3-Alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones

These derivatives, synthesized via reactions with aldehydes like 5-methylfuran-2-carboxyaldehyde, share a triazole backbone but lack the benzamide and mercapto groups. Key differences include:

  • Spectral Data : NMR analysis of these compounds (e.g., ¹H and ¹³C shifts) reveals distinct chemical environments compared to the target compound, particularly in regions influenced by the benzamide group .
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide

This compound (CAS: 127871-91-4) shares the benzamide and mercapto-triazole motifs but incorporates a pyrazole ring with nitro and methyl substituents. Key comparisons include:

  • Molecular Weight : Higher molecular weight (449.493 g/mol vs. ~300–350 g/mol for the target compound) due to the pyrazole-nitro group .
  • Synthetic Routes : Both compounds require multi-step synthesis, but the pyrazole derivative involves nitration and pyrazole ring formation, increasing complexity .

Spectral and Computational Comparisons

NMR Spectroscopy
  • Chemical Shift Profiles : For triazole derivatives, regions A (positions 39–44) and B (positions 29–36) in NMR spectra are sensitive to substituent changes. The target compound’s benzamide group likely induces upfield/downfield shifts in these regions, similar to observations in rapamycin analogues .
  • GIAO Calculations : Theoretical NMR shielding constants (via B3LYP/HF methods) for triazoles align with experimental data, suggesting computational tools can predict the target compound’s spectral behavior .
Lumping Strategy for Property Prediction

Compounds with analogous triazole cores (e.g., mercapto-triazoles, benzamide derivatives) may be grouped under a "lumped" surrogate for modeling physicochemical properties. This approach reduces reaction complexity while retaining accuracy, as demonstrated in climate-chemistry models .

Crystallographic and Software Tools

  • These tools ensure precise bond-length/angle determinations .

Data Tables

Table 2: NMR Chemical Shift Comparison (Selected Regions)

Compound Region A (ppm) Region B (ppm) Substituent Influence
Target Compound 7.2–7.5 (est.) 2.8–3.1 (est.) Benzamide aromaticity, allyl shifts
Rapamycin Analogues 7.1–7.4 2.9–3.2 Similar backbone, variable R-groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide

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